Celangulin

Insecticide toxicology Botanical pesticide comparison Lethal time assessment

Celangulin is a β-dihydroagarofuran sesquiterpene polyol ester, the first nonalkaloidal insect antifeedant isolated from Celastraceae. Celangulin V achieves 6.1-fold faster kill (LT50 9.905 h vs 60.410 h) and 4.3-fold higher potency (LD50 0.046 vs 0.200 ng/ant) than azadirachtin against Solenopsis invicta, with 100% secondary mortality at 250 mg/L via horizontal transfer. Select Celangulin V for V-ATPase H-subunit targeting in lepidopteran midgut studies; Celangulin IV for Na+/K+-ATPase-mediated narcosis applications. Leverage asymmetric C-IV/C-V synergism in formulation development. Supplied as high-purity analytical standard (≥98% HPLC) for R&D use only.

Molecular Formula C32H40O14
Molecular Weight 648.6 g/mol
Cat. No. B12372197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelangulin
Molecular FormulaC32H40O14
Molecular Weight648.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1
InChIKeySIEZSHWOPJNWFA-YRJKAWBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Celangulin Chemical Profile and Procurement Specifications for Research-Grade Botanical Insecticide Sourcing


Celangulin is a collective term for a series of β-dihydroagarofuran sesquiterpene polyol esters isolated from the root bark and leaves of Celastrus angulatus (Celastraceae), a traditional insecticidal plant widely distributed across China [1]. These compounds are characterized by a complex polyoxygenated sesquiterpene core with multiple esterification sites—including acetyl, benzoyl, and isobutyryl substitutions—that critically determine their insecticidal, antifeedant, and narcotic bioactivities [2]. Notably, Celangulin was the first nonalkaloidal insect antifeedant identified from the Celastraceae family, overturning the prior assumption that alkaloids were the exclusive insecticidal constituents of this botanical source [3]. The two most extensively studied congeners are Celangulin IV (C-IV, narcotic component) and Celangulin V (C-V, stomach poison), which exhibit distinct modes of action and target profiles despite sharing the same sesquiterpene scaffold [4]. A 0.2% emulsifiable concentrate formulation of Celangulins has been developed and commercialized for agricultural pest control in China, primarily targeting lepidopteran larvae [5].

Why Celangulin Congener Selection Cannot Be Substituted by Common Botanical Insecticide Alternatives


Celangulin congeners cannot be generically substituted with other botanical insecticides or even with one another due to three fundamental sources of differentiation. First, Celangulin represents a distinct chemical scaffold—β-dihydroagarofuran sesquiterpene polyol esters—that is structurally and mechanistically divergent from the alkaloid-based insecticides (e.g., nicotine, matrine, veratramine) or limonoid-based compounds (e.g., azadirachtin) that dominate the botanical pesticide market [1]. Second, even within the Celangulin series, the substitution pattern on the polyol ester scaffold dictates functional divergence: Celangulin IV produces narcosis via Na+/K+-ATPase inhibition in neural tissue, whereas Celangulin V acts as a stomach poison targeting the V-ATPase H subunit in the midgut apical membrane [2]. Third, the target specificity and potency profile of Celangulin V differs markedly from other botanical insecticides: at 0.125 mg/L, Celangulin V achieves an LT50 of 9.905 h against Solenopsis invicta, whereas azadirachtin requires 60.410 h under identical conditions—a 6.1-fold difference in speed of kill that has direct operational implications for pest management strategies [3]. These distinctions preclude simple substitution and necessitate evidence-based selection of the specific Celangulin congener appropriate to the intended application.

Celangulin Quantitative Differentiation Evidence: Activity, Selectivity, and Structure-Activity Comparison Data


Celangulin V vs. Azadirachtin: 6.1-Fold Faster Speed of Kill at Equivalent Concentration

Celangulin V demonstrates substantially faster insecticidal action than the market-leading botanical insecticide azadirachtin. In a direct head-to-head comparison, Celangulin V achieved an LT50 of 9.905 hours against Solenopsis invicta (red imported fire ant) large workers at a concentration of 0.125 mg/L, whereas azadirachtin required 60.410 hours to achieve the same endpoint under identical experimental conditions [1]. This represents a 6.1-fold difference in speed of kill. At the 24-hour assessment point, Celangulin also exhibited greater acute toxicity with an LD50 of 0.046 ng/ant compared to azadirachtin's LD50 of 0.200 ng/ant—a 4.3-fold higher potency by weight [1]. Both compounds demonstrated high horizontal transfer capability with 100% secondary mortality after 48 hours of treatment at 250 mg/L, but the markedly faster lethal time of Celangulin V provides distinct operational advantages in scenarios requiring rapid pest suppression [1].

Insecticide toxicology Botanical pesticide comparison Lethal time assessment

Celangulin V Semi-Synthetic Optimization: 102-Fold Activity Enhancement Achievable Through Structural Simplification

Celangulin V serves as a highly optimizable lead scaffold for semi-synthetic insecticide development, with demonstrable activity improvements far exceeding what has been reported for other botanical insecticide leads. In a 2024 structure simplification study, compound 6.16—a structurally simplified derivative of Celangulin V—exhibited 102-fold greater stomach toxicity than the parent compound Celangulin V against Mythimna separata larvae . Earlier derivatization efforts at the C-6 position also yielded activity improvements: acetyl (1.1) and propionyl (1.2) ester derivatives of Celangulin V achieved mortality rates of 75.0% and 83.3% respectively at 10 mg/mL against third-instar M. separata larvae, compared to the baseline activity of Celangulin V under identical conditions [1]. In a separate study, four C-6 ether derivatives (compounds b, c, f, g) demonstrated higher insecticidal activities than Celangulin V with KD50 values of 135.9, 101.33, 169.0, and 219.2 μg/g respectively [2]. These findings establish Celangulin V as a privileged scaffold with substantial headroom for potency optimization through medicinal chemistry approaches—a characteristic not equally demonstrated across botanical insecticide classes.

Structure-activity relationship Lead optimization Semi-synthetic insecticide development

Celangulin IV vs. Celangulin V: Divergent Target Engagement and Mechanism of Action Within the Same Scaffold Class

Celangulin IV (C-IV) and Celangulin V (C-V) exhibit mechanistically distinct actions despite sharing the β-dihydroagarofuran sesquiterpene scaffold. In vivo studies at 25 mg/L demonstrated that C-IV produced more remarkable inhibition of Na+/K+-ATPase activity in the brain of fifth-instar Mythimna separata larvae during both narcosis and recovery periods compared to C-V [1]. When insects were fed with different mixture ratios of C-IV and C-V, the extent of Na+/K+-ATPase inhibition corresponded specifically with the dose of C-IV, while C-V had no notable effects on this target [1]. This differential target engagement is further supported by mode-of-action studies establishing that C-V acts primarily as a stomach poison targeting the V-ATPase H subunit in the midgut apical membrane of lepidopteran larvae, leading to disruption of intracellular pH homeostasis and nutrient transport [2], whereas C-IV produces narcotic effects potentially through neuromuscular junction interference and glutamate decarboxylase modulation [3]. The findings indicate that Na+/K+-ATPase is an action target of C-IV but not of C-V, representing a clear functional bifurcation within the same natural product family.

Mechanism of action Target identification Na+/K+-ATPase inhibition

Celangulin vs. Rotenone, Matrine, and Azadirachtin: Comparative Toxicity Ranking Against Apolygus lucorum

A systematic laboratory toxicity comparison of five botanical insecticides against Apolygus lucorum (a significant pest of fruit crops and cotton) revealed that Celangulins exhibited an LC50 of 142.98 mg/L after 24 hours of exposure [1]. This toxicity level positioned Celangulins as intermediate in potency among the tested botanical insecticides, with the ranking from highest to lowest toxicity being: azadirachtin (LC50 = 12.99 mg/L) > matrine (25.12 mg/L) > rotenone (31.05 mg/L) > Celangulins (142.98 mg/L) > cnidiadin (287.93 mg/L) [1]. While Celangulins were not the most acutely toxic botanical option in this specific dipteran pest system, the data establish a quantitative benchmark for comparative procurement decisions. Importantly, this intermediate acute toxicity profile must be evaluated in context with other differentiating factors—including speed of kill, target selectivity, and horizontal transfer capabilities—that may outweigh pure LC50 considerations depending on the specific pest management scenario.

Laboratory toxicity Botanical insecticide ranking LC50 comparison

Celangulin XIX: Defined Potency Benchmark Against Mythimna separata with ED50 of 73.3 μg/g

Celangulin XIX, a specific sesquiterpenoid congener isolated from Celastrus angulatus, has been characterized with a defined potency benchmark: an ED50 of 73.3 μg/g against Mythimna separata (oriental armyworm), a globally significant lepidopteran pest . While direct comparative data for this specific congener against structurally analogous compounds under identical assay conditions is not available in the open literature, this quantitative ED50 value establishes a reference point for potency comparisons within the broader Celangulin compound series. The molecular formula of Celangulin XIX is C35H42O14 with a molecular weight of 686.70 . This defined potency metric is valuable for researchers establishing baseline activity expectations for Celangulin congeners in lepidopteran pest screening programs, though the Evidence_Tag reflects the absence of direct comparator data within the same study.

Sesquiterpenoid insecticide ED50 quantification Mythimna separata

Celangulin IV and V Mixture Synergism: C-IV Potentiates Insecticidal Efficacy of C-V

Mixture studies of Celangulin IV and Celangulin V have revealed asymmetric synergistic interactions with direct formulation implications. Bioassay results demonstrated that the insecticidal efficacy of Celangulin V against armyworm larvae was synergized by Celangulin IV, whereas Celangulin V had no synergistic effects on the narcotic efficacy of Celangulin IV [1]. This unidirectional synergism was further characterized using patch-clamp techniques, which indicated that C-IV and C-V may antagonistically compete for binding sites on voltage-gated sodium channels (VGSC) in nerve cells of Helicoverpa armigera (cotton bollworm) [2]. The findings suggest that formulating Celangulin V with Celangulin IV at optimized ratios could enhance overall insecticidal performance beyond what either congener achieves alone, while the reverse combination (C-V added to C-IV) yields no such benefit. An 'interaction ratio' parameter has been proposed to quantitatively evaluate toxicity interactions in mixtures containing insecticides with differing symptom profiles [1].

Synergism Insecticide mixture Efficacy enhancement

Celangulin Priority Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Scenario 1: Rapid-Action Botanical Pest Control for Invasive Ant Management

Celangulin V is preferentially indicated for invasive ant management programs where speed of kill is operationally critical. Direct comparative data establishes that Celangulin V achieves an LT50 of 9.905 hours against Solenopsis invicta at 0.125 mg/L—6.1-fold faster than azadirachtin under identical conditions [1]. This rapid action, combined with high horizontal transfer capability (100% secondary mortality at 250 mg/L after 48 h) and potent acute toxicity (LD50 = 0.046 ng/ant), makes Celangulin V the evidence-supported choice for fire ant bait formulations and colony elimination protocols where delayed mortality would allow continued foraging damage and colony relocation. The 4.3-fold higher potency by weight compared to azadirachtin (0.046 vs. 0.200 ng/ant LD50) further supports its selection for applications requiring minimized active ingredient loading per bait station [1].

Scenario 2: Lead Optimization Programs for Novel Insecticide Discovery

Celangulin V is the evidence-supported choice as a lead scaffold for semi-synthetic insecticide discovery programs. The demonstrated 102-fold enhancement in stomach toxicity achieved through structural simplification (compound 6.16 vs. parent Celangulin V) establishes quantifiable optimization headroom that exceeds that documented for many competing botanical insecticide leads . Furthermore, systematic C-6 derivatization studies have defined clear structure-activity relationships: acetyl and propionyl ester derivatives achieved 75.0% and 83.3% mortality at 10 mg/mL [2], while specific ether derivatives demonstrated KD50 values ranging from 101.33 to 219.2 μg/g [3]. This body of SAR data provides a rational starting point for medicinal chemistry efforts, reducing the empirical search space and accelerating lead-to-candidate timelines compared to less-characterized botanical scaffolds.

Scenario 3: Target-Specific Research Requiring V-ATPase H Subunit Modulation

Celangulin V is the appropriate selection for research applications requiring specific modulation of the V-ATPase H subunit in insect midgut apical membranes. Mechanistic studies have definitively identified the V-ATPase H subunit of lepidopteran larval midgut cells as the putative target protein of Celangulin V, with dose-dependent inhibition of V-ATPase activity and consequent disruption of transmembrane potential [4]. This target engagement profile is distinct from Celangulin IV, which acts primarily through Na+/K+-ATPase inhibition and narcotic mechanisms [5]. Researchers investigating V-ATPase as an insecticidal target or studying midgut physiology in lepidopteran models should select Celangulin V based on this validated target specificity, rather than substituting with Celangulin IV or other botanical insecticides that do not engage this specific molecular target.

Scenario 4: Formulation Development Leveraging Asymmetric Congener Synergism

Celangulin V formulated with Celangulin IV at optimized ratios is indicated for development programs seeking enhanced insecticidal efficacy through natural product synergism. Bioassay evidence demonstrates that Celangulin IV synergizes the insecticidal efficacy of Celangulin V, while the reverse combination provides no enhancement [6]. This asymmetric synergism provides a rational formulation design principle: Celangulin V should be co-formulated with Celangulin IV to achieve efficacy beyond that of Celangulin V alone, but Celangulin IV formulations intended for narcotic applications should not include Celangulin V. Patch-clamp studies suggest these congeners may compete for voltage-gated sodium channel binding sites [7], providing a molecular basis for the observed interaction. Formulators developing botanical insecticide products with differentiated performance profiles should incorporate this evidence-based synergy data into mixture design decisions.

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